2,6-Dihydroxynaphthalene

Overview

Description

Chemical Structure and Properties

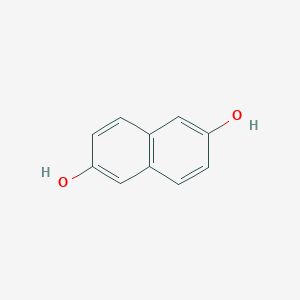

2,6-Dihydroxynaphthalene (2,6-DHN; CAS 581-43-1) is a dihydroxy-substituted naphthalene derivative with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Its IUPAC name is naphthalene-2,6-diol, and it features hydroxyl groups at the 2- and 6-positions of the naphthalene ring. This structural arrangement enables resonance-assisted hydrogen bonding (RAHB), which influences its electronic absorption spectra and reactivity .

Synthesis

Industrial-scale synthesis of 2,6-DHN involves the oxidation of 2,6-di(2-hydroxy-2-propyl)naphthalene (2,6-DHPN) using hydrogen peroxide in solvents like acetonitrile or 1,4-dioxane, achieving yields exceeding 95% . Earlier methods, such as sulfonation and alkali fusion of naphthalene, suffered from low yields (~50%) and high costs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Naphthalenediol can be synthesized through the potassium hydroxide fusion of 2-hydroxynaphthalene-6-sulfonic acid at 295°C . Another method involves the use of disodium 2,6-naphthalenedisulfonate as the starting material, which undergoes alkali fusion with a mixture of sodium hydroxide and potassium hydroxide at 345°C . The reaction is typically carried out in the presence of phenol or an antioxidant to improve yield and purity .

Industrial Production Methods: Industrial production of 2,6-naphthalenediol often involves the same alkali fusion process, but on a larger scale. The crude product is then purified using methanol-water mixed solvents to achieve high purity levels . This method is favored for its simplicity and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthalenediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form naphthalenediols with different substitution patterns.

Substitution: It undergoes electrophilic substitution reactions, such as amination and coupling with diazotized anilines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Amination is typically carried out at 250°C, while coupling reactions occur under acidic or alkaline conditions.

Major Products:

Amination: Produces 2,6-naphthalenediamine.

Coupling Reactions: Forms various substituted naphthalenes depending on the diazotized aniline used.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

1. Intermediate in Synthesis

2,6-DHN serves as a crucial intermediate in the synthesis of various compounds. It is utilized in the preparation of:

- 1,5-Dichloro-2,6-diethynylnaphthalenes : This compound has applications in organic electronics and photonics .

- Rotaxane Dendrimers : These are complex molecular structures used in nanotechnology and materials science .

2. Derivative Production

The compound can be converted into several derivatives, including:

- Amines

- Esters

- Ethers

- Carboxylic acids

These derivatives are essential in pharmaceuticals and agrochemicals .

Biological Applications

1. Antiproliferative Activity

Research indicates that 2,6-DHN exhibits antiproliferative effects on certain cell lines, making it a candidate for cancer research . Its mechanism may involve the inhibition of cell growth or induction of apoptosis.

2. Neuropharmacological Research

In experimental studies, 2,6-DHN has been used to induce convulsions in mice, aiding the understanding of neurological pathways and potential treatments for epilepsy .

Material Science

1. Dyes and Pigments

2,6-DHN is employed in the production of various dyes and pigments due to its strong chromophoric properties. It is particularly valuable in:

- Fluorescent whiteners : Used in textiles and paper industries to enhance brightness.

- Tanning agents : Applied in leather processing to improve durability .

2. Polymer Chemistry

The compound is also significant in polymer chemistry as it acts as a building block for liquid crystalline polymers, which have applications in display technologies and advanced materials .

Sensor Technology

Recent advancements have seen the use of poly(2,6-DHN) in sensor technology:

- Electrocatalytic Sensors : A study demonstrated that sensors based on poly(2,6-DHN) exhibit electrocatalytic activity towards peroxynitrite (PON), indicating potential applications in detecting oxidative stress markers in biological samples . The sensor showed significant responses to PON oxidation under varying conditions.

Case Study 1: Synthesis Efficiency

A study published on ResearchGate detailed an efficient synthesis method for 2,6-DHN from 6-bromo-2-naphthol with a yield of 52% and high purity. This method emphasizes the importance of optimizing synthetic routes for industrial applications .

Case Study 2: Antiproliferative Effects

In vitro studies highlighted the antiproliferative effects of 2,6-DHN on cancer cell lines. The results indicated a dose-dependent response, suggesting its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2,6-naphthalenediol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals . Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Structural Isomers of Dihydroxynaphthalene

Table 1: Physical and Chemical Properties of Dihydroxynaphthalene Isomers

Electrochemical and Material Performance

Table 2: Application Performance Metrics

Key Findings:

- Electrochemical Sensors: Poly(2,6-DHN) operates at lower potentials (+0.1 V) compared to nitrite sensors using other isomers (+0.9 V) .

- COFs: TAPT-2,6-NA(OH)₂ (derived from 2,6-DHN) outperforms 2,3-DHN-based COFs in capacitance due to optimized hydroxyl positioning .

- IMS-MS Differentiation: 1,5-DHN is easily distinguishable, but 2,6- and 2,3-DHN exhibit overlapping drift times, necessitating computational modeling .

Industrial Relevance

Biological Activity

2,6-Dihydroxynaphthalene (2,6-DHN), a member of the naphthol family, has garnered attention in scientific research due to its diverse biological activities. This compound is known for its potential applications in various fields, including medicine, materials science, and environmental chemistry. This article compiles research findings, case studies, and data tables that elucidate the biological activities associated with 2,6-DHN.

2,6-DHN has the chemical formula and is characterized by two hydroxyl groups located at the 2 and 6 positions of the naphthalene ring. Its structure allows for various chemical reactions, including oxidative polymerization and formation of derivatives that enhance its biological properties.

Antimicrobial Properties

Research indicates that 2,6-DHN exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of 2,6-DHN displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL for some derivatives .

Antioxidant Activity

The antioxidant capacity of 2,6-DHN is attributed to its ability to scavenge free radicals. In vitro assays have shown that it effectively reduces oxidative stress markers in cellular models. A study quantified the antioxidant activity using the DPPH radical scavenging assay, revealing an IC50 value of approximately 30 µM .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 2,6-DHN. In animal models of neurodegenerative diseases, treatment with 2,6-DHN resulted in improved cognitive function and reduced neuronal apoptosis. The mechanism is believed to involve modulation of brain-derived neurotrophic factor (BDNF) signaling pathways .

Anti-inflammatory Effects

2,6-DHN has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in cell culture studies. The compound's ability to modulate these cytokines suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced oxidative stress, administration of 2,6-DHN led to a significant reduction in markers of oxidative damage and improved survival rates. The protective effects were attributed to enhanced antioxidant enzyme activity .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the efficacy of various 2,6-DHN derivatives against common pathogens. Results indicated that certain modifications to the hydroxyl groups enhanced antimicrobial potency significantly compared to unmodified 2,6-DHN .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dihydroxynaphthalene, and how are impurities controlled during synthesis?

this compound is typically synthesized via hydroxylation or selective reduction of naphthalene derivatives. For example, electropolymerization methods using cyclic voltammetry have been employed to copolymerize this compound with amines like 2-(4-aminophenyl)-ethylamine (AP-EA) for biosensor applications . Impurity control involves rigorous purification steps such as recrystallization (melting point: 222–225°C) and chromatographic techniques, with purity monitored via GC (≥95%) . Solvent-free catalytic routes, such as lactic acid-catalyzed reactions under mild conditions, can minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- Spectroscopy : UV-Vis and FT-IR to confirm phenolic O–H stretching (~3200 cm⁻¹) and aromatic C=C bonds.

- Chromatography : HPLC or TLC (e.g., using n-hexane:ethyl acetate solvent systems) to assess purity .

- Thermal analysis : Differential scanning calorimetry (DSC) to verify the melting point (223–225°C) .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, though limited by solubility in non-polar solvents .

Q. What are the solubility challenges of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar organic solvents like methanol and dimethylformamide (DMF) . This limited solubility complicates homogeneous reaction conditions. Researchers often use DMF as a solvent for synthesis or electropolymerization, with sonication to enhance dissolution . For biological assays, dimethyl sulfoxide (DMSO) is preferred, but residual solvent effects must be controlled .

Q. What are the primary toxicity concerns associated with handling this compound?

Acute toxicity includes skin and eye irritation (GHS Category 2/2A) . Chronic exposure risks are less characterized, but structural analogs like naphthalene derivatives show hepatotoxic and carcinogenic potential in rodents . Researchers should use PPE (gloves, goggles) and work in fume hoods. Waste disposal must comply with hazardous chemical protocols .

Advanced Research Questions

Q. How does this compound exhibit cooperative binding to biomacromolecules like insulin?

Studies on phenolic ligands, including this compound, reveal cooperative allosteric binding to insulin hexamers. This involves a three-state conformational equilibrium, where ligand binding stabilizes the T₃R₃ hexamer conformation, altering insulin’s pharmacokinetics. Molecular dynamics simulations and equilibrium dialysis are used to quantify binding constants (Kd ~10⁻⁶ M) .

Q. How can conflicting toxicity data for this compound be resolved in environmental risk assessments?

Discrepancies arise from variations in study design (e.g., dose ranges, exposure routes). A systematic approach includes:

- Risk of Bias (RoB) Assessment : Evaluate randomization, blinding, and outcome reporting using tools like Table C-6/C-7 .

- Confidence Rating : Rate studies as high/moderate/low based on methodological rigor (e.g., dose-response consistency) .

- Meta-Analysis : Integrate in vitro (e.g., antiproliferative effects on LoVo WT cells) and in vivo data .

Q. What electropolymerization parameters optimize this compound-based biosensors?

Critical parameters include:

- Potential Range : Cyclic voltammetry between -0.2 V and +1.0 V (vs. Ag/AgCl) to avoid overoxidation .

- Monomer Ratio : A 1:1 molar ratio of this compound to AP-EA ensures copolymer stability.

- Enzyme Immobilization : Glucose oxidase or lactate oxidase is crosslinked onto the polymer matrix using glutaraldehyde .

Q. How does this compound participate in chemoenzymatic synthesis of bioactive chromane derivatives?

The bacterial prenyltransferase NovQ catalyzes the allylation of this compound using dimethylallyl bromide, yielding chromane derivatives with antitumor activity (e.g., IC₅₀ ~50 µM on LoVo cells). Reaction optimization requires pH 7.5 buffers and 30°C incubation .

Q. What computational methods predict the environmental partitioning of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate log P (2.25) and biodegradation half-lives. Environmental monitoring data (air, water, soil) are integrated using fugacity models to predict transport and bioaccumulation .

Q. Methodological Guidelines

Q. How to design a high-confidence toxicity study for this compound?

- Exposure Routes : Prioritize inhalation and oral administration (Table B-1) .

- Outcome Metrics : Include hepatic/renal biomarkers (e.g., ALT, creatinine) and histopathology .

- Bias Mitigation : Randomize dosing, blind outcome assessors, and report all data (Table C-6) .

- Confidence Rating : Use the 4-question framework (≥3 "yes" responses for moderate confidence) .

Properties

IUPAC Name |

naphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMMCVIXORAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060384 | |

| Record name | 2,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Aldrich MSDS] | |

| Record name | 2,6-Naphthalenediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | 2,6-Naphthalenediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-43-1 | |

| Record name | 2,6-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPHTHOHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XX2ND0257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.